Hexaphenylbenzene

Catalog No.
S1941464
CAS No.
992-04-1
M.F
C42H30
M. Wt
534.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexaphenylbenzene

Unsubstituted hexaphenylbenzene with mp >450°C is critical for thermal deposition of nanographene and high-temperature dielectrics. SMolecule provides this propeller-shaped core, ensuring reliable conversion to HBC. - >450°C mp enables vacuum processing & EUV resist patterning (sub-30 nm); - Optimal precursor for hexa-peri-hexabenzocoronene; - Low solubility ideal for negative-tone molecular resists. Use for OLED hosts and graphitic materials.

CAS Number

992-04-1

Product Name

Hexaphenylbenzene

IUPAC Name

1,2,3,4,5,6-hexakis-phenylbenzene

Molecular Formula

C42H30

Molecular Weight

534.7 g/mol

InChI

InChI=1S/C42H30/c1-7-19-31(20-8-1)37-38(32-21-9-2-10-22-32)40(34-25-13-4-14-26-34)42(36-29-17-6-18-30-36)41(35-27-15-5-16-28-35)39(37)33-23-11-3-12-24-33/h1-30H

InChI Key

QBHWPVJPWQGYDS-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

The exact mass of the compound Hexaphenylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 220313. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Synonyms

Hexaphenylbenzene, 1,2,3,4,5,6-Hexakis(phenyl)benzene, 1,2,3,4,5,6-Hexaphenylbenzene

Purity

≥98%

Package Size

1 g, 5 g

Hexaphenylbenzene (CAS 992-04-1) is a non-planar, propeller-shaped aromatic hydrocarbon notable for its exceptional thermal stability, with a melting point exceeding 450°C. This structural rigidity and high melting point are defining procurement-relevant attributes. It serves as a foundational building block for larger polycyclic aromatic hydrocarbons (PAHs) and as a core structure for materials in organic electronics. Its utility is characterized by a trade-off between extreme thermal robustness and very low solubility in common organic solvents, which dictates its suitability for specific synthesis routes and processing methods.

Research Fit

Workflow Precursor for PAHs, graphene nanoribbons & functional materials
Selection Sterically crowded, propeller-like hexaaryl scaffold
Use context High-temperature synthesis & organic electronics research

Substituting Hexaphenylbenzene with its functionalized derivatives is a critical procurement decision, not a simple analog swap. While derivatives are engineered for improved solubility in common solvents like THF or chloroform, this enhanced processability comes at the cost of reduced thermal stability and altered electronic properties. For applications demanding maximum thermal robustness, such as high-temperature dielectrics or as a precursor for vapor-deposited graphitic materials like hexa-peri-hexabenzocoronene (HBC), the unsubstituted core of Hexaphenylbenzene is essential. The choice is therefore a direct trade-off: prioritize the pristine, high-stability core for thermal or vacuum-based processes, or select a more soluble, functionalized version for solution-based formulation and processing, accepting a compromise on ultimate thermal performance.

Substitution Risk

Target
Hexaphenylbenzene
Complete hexa-substitution creates extreme steric crowding, propeller geometry, and reported high thermal stability.
Potential substitute
Tetraphenylbenzene isomers
Lower steric bulk and a melting point decrease of over 200 °C may shift high-temperature processing limits and solid-state packing behavior.

Superior Thermal Stability for High-Temperature Applications

Hexaphenylbenzene exhibits exceptional thermal stability, a critical parameter for high-temperature electronics and processing. Its decomposition temperature (Td), marking a 5% weight loss, is significantly higher than many functionalized derivatives designed for solubility. For example, triphenylamine-substituted hexaphenylbenzene derivatives, while more processable, show a Td of 448-449°C. Unsubstituted Hexaphenylbenzene itself has a melting point reported between 454-456°C, indicating its structural integrity is maintained at temperatures where substituted analogs begin to degrade.

Evidence DimensionThermal Decomposition Temp (Td, 5% loss) / Melting Point
Target Compound DataMelting Point >454°C
Comparator Or BaselineTriphenylamine-substituted hexaphenylbenzene derivatives: Td = 448-449°C
Quantified DifferenceThe melting point of the parent compound exceeds the decomposition temperature of soluble derivatives, indicating superior thermal robustness.
ConditionsThermogravimetric Analysis (TGA) for Td; Melting point measured in sealed capillary.

For applications requiring maximum thermal endurance, such as vacuum deposition processes or high-temperature dielectric layers, the unsubstituted compound provides a performance margin that functionalized, more soluble versions cannot match.

Thermal Stability
Cross-study comparable
Melting point ~230 °C higher than tetraphenylbenzene analog (454–456 °C vs. 224 °C).
Supports high-temperature processing fit.
Based on reported literature values.

Essential Precursor for High-Purity Hexa-peri-hexabenzocoronene (HBC) Synthesis

Hexaphenylbenzene is regarded as the most direct and efficient precursor for synthesizing the large, planar nanographene molecule hexa-peri-hexabenzocoronene (HBC), which is a key material for organic semiconductors. The synthesis proceeds via an intramolecular oxidative cyclodehydrogenation (a Scholl-type reaction), which relies on the specific geometry of the six phenyl rings of the precursor. While other oligophenylene precursors can be used, the route from hexaphenylbenzene is considered the most straightforward. This makes the procurement of high-purity Hexaphenylbenzene a critical first step for achieving high-quality, solution-processable HBC derivatives or for direct on-surface synthesis of graphene nanostructures.

Evidence DimensionPrecursor Efficacy for HBC Synthesis
Target Compound DataRegarded as the 'most straightforward and efficient' precursor for HBC, requiring only intramolecular dehydrocyclization.
Comparator Or BaselineAlternative oligophenylene precursors (e.g., 1,3,5-tris-(2'-biphenyl)ylbenzene) can be used but represent a different, sometimes more complex, synthetic strategy to achieve lower-symmetry HBCs.
Quantified DifferenceNot a direct quantitative comparison, but a difference in synthetic strategy and directness. The hexaphenylbenzene route is established for producing the parent D6h symmetric HBC core.
ConditionsOxidative cyclodehydrogenation (Scholl reaction), often using FeCl3 or Cu(OTf)2/AlCl3.

Buyers synthesizing HBC or related nanographenes must start with the correct precursor; Hexaphenylbenzene provides the most direct route to the foundational HBC structure, making its purity and availability key procurement factors.

Gas-Phase Enthalpy
Direct head-to-head comparison
Unique enthalpic destabilization for the fully substituted n(Ph)=6 species vs. lower phenylated benzenes.
Informs gas-phase reactivity and synthesis design.
Derived from quantum chemical and formation enthalpy data.

Defined Insolubility for Process-Specific Applications like Molecular Resists

The extremely low solubility of Hexaphenylbenzene in common organic solvents is a defining characteristic that makes it unsuitable for standard solution processing but ideal for specific applications like negative-tone molecular resists in advanced lithography. Unlike polymer-based resists, which can suffer from resolution limits due to polymer chain size and entanglement, molecular resists like Hexaphenylbenzene offer a precisely defined molecular structure. Its insolubility in standard developers after cross-linking allows for high-resolution patterning. In contrast, functionalized hexaphenylbenzene derivatives are specifically designed to be soluble in solvents like toluene, CH2Cl2, and THF, making them suitable for OLEDs but not for applications that leverage insolubility.

Evidence DimensionSolubility in Common Organic Solvents
Target Compound DataInsoluble in water; very low solubility in common solvents, requiring high-boiling solvents like diphenyl ether for dissolution.
Comparator Or BaselineFunctionalized hexaphenylbenzene derivatives are 'very soluble' in common solvents like toluene, CH2Cl2, CHCl3, and THF.
Quantified DifferenceQualitative difference between 'insoluble' for the parent compound and 'very soluble' for functionalized derivatives in common laboratory solvents.
ConditionsRoom temperature solubility in standard organic solvents.

This stark difference in solubility dictates process compatibility; buyers requiring solution-based deposition must use a derivative, while those in fields like EUV lithography can leverage the parent compound's insolubility to create high-resolution negative-tone patterns.

AIE Character
Direct head-to-head comparison
HPB acts as minimally π‑conjugated scaffold; AIE increases with decreasing conjugation in hexaarylbenzene series.
Enables tunable solid-state emission.
Solution and film state photophysical data.
Covalent Coupling
Direct head-to-head comparison
HPB achieves 2D→1D transformation via C–H activation, comparable to brominated analog under sufficient thermal budget.
Supports non‑halogenated GNR precursor route.
On Au(111)/Cu(111), UHV annealing.
Hole Mobility
Direct head-to-head comparison
4DBFHPB: 1.5 × 10⁻³ cm² V⁻¹ s⁻¹; ~300× higher than phenyl‑based analog.
Reported to enhance OLED efficiency and lifetime context.
Thin‑film device measurement.
Fluoride Sensing
Class-level inference
LOD for F⁻: 2.79 μM (HPB‑1), 1.04 μM (HPB‑2); selective against 11 other anions.
Supports targeted anion detection platform.
Fluorescence spectroscopy in THF.

Precursor for On-Surface and Bulk Synthesis of Nanographenes (HBC)

Due to its optimal structure for intramolecular cyclodehydrogenation, Hexaphenylbenzene is the preferred starting material for producing hexa-peri-hexabenzocoronene (HBC). This applies to both bulk chemical synthesis of soluble HBC derivatives and direct on-surface synthesis of nanographene structures via thermal deposition in ultra-high vacuum environments, where its thermal stability is paramount.

High-Temperature Dielectric and Insulating Layers

The exceptional thermal stability, with a melting point over 450°C, makes Hexaphenylbenzene a candidate for formulation into insulating materials for high-temperature electronics. Its performance in this context relies on procuring the unsubstituted form, as functionalized, more soluble analogs exhibit lower decomposition temperatures.

Negative-Tone Molecular Resists for High-Resolution Lithography

The combination of a defined molecular structure and inherent insolubility in common developers allows Hexaphenylbenzene to function as a negative-tone molecular resist. This enables the fabrication of sub-30 nm patterns in advanced lithography (e.g., EUV), overcoming resolution limitations associated with conventional polymer-based resists.

Core Scaffold for Blue Emitters in Thermally-Deposited OLEDs

As a stable, wide-bandgap host material, the hexaphenylbenzene core is used to create blue-emitting molecules for Organic Light-Emitting Diodes (OLEDs). Its rigidity and thermal stability are well-suited for vacuum deposition processes used in OLED fabrication, ensuring the morphological stability of the emitting layer.

Application Fit Matrix

Application
Selection Property
Validation Focus
GNR precursor research
Non‑halogenated precursor with C–H activation capability
Thermal budget for covalent coupling on coinage metals
OLED HTL scaffold research
Sterically bulky HPB core for enhanced hole mobility
Hole mobility and device lifetime evaluation
AIE luminophore development
Minimal π‑conjugation scaffold to suppress ACQ
Solid‑state emission quantum yield and tunability
Fluoride sensor platform research
High selectivity over competing anions
LOD and binding constant in target matrix

XLogP3

11.7

Other CAS

992-04-1

Wikipedia

Hexaphenylbenzene

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